5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5ClO3S |
|---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
GLHBVAOMJUSFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(S2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Route A: Propargylation and Thermal Rearrangement
Step 1: Protection and Propargylation of 4-Mercaptophenol
4-Mercaptophenol is subjected to protection of the hydroxy group using hydroxy-protecting groups such as alkyl, acyl, or silyl derivatives. Subsequently, a propargyl group is introduced at the thiol position to yield a propargylated intermediate.
Step 2: Oxidation
The propargylated compound is oxidized to form a sulfoxide or sulfone intermediate.
Step 3: Thermal Rearrangement
The oxidized intermediate undergoes a thermal rearrangement reaction, typically heating at elevated temperatures, to form the benzo[b]thiophene core structure with the protected hydroxy group.
Step 4: Stepwise Oxidation and Deprotection
The hydroxymethyl group introduced during rearrangement is oxidized stepwise to the carboxylic acid. Finally, the hydroxy-protecting group is removed to yield 5-hydroxybenzo[b]thiophene-3-carboxylic acid.
Route B: Friedel-Crafts Acylation and Oxidation
Step 1: Hydroxy Group Protection
The 5-hydroxybenzo[b]thiophene is first protected at the hydroxy group to prevent unwanted reactions during acylation.
Step 2: Friedel-Crafts Acylation
The protected compound undergoes Friedel-Crafts acylation at the 3-position using acetyl halides (e.g., acetyl chloride or acetyl bromide) in the presence of Lewis acid catalysts such as aluminium chloride, ferric chloride, or boron trifluoride. Solvents like carbon disulfide, nitrobenzene, or halogenated hydrocarbons (methylene chloride) are employed. The reaction is typically conducted at low temperatures (ice cooling to room temperature) over several hours.
Step 3: Oxidation of Acetyl Group
The acetyl group is oxidized to the carboxylic acid function using hypohalous acid salts in aqueous organic solvents such as methanol-water, ethanol-water, or dimethyl sulfoxide-water mixtures. Catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) may be used to facilitate oxidation.
Step 4: Deprotection
Finally, the hydroxy-protecting group is removed under acidic or neutral conditions to yield the target compound.
For the preparation of 5-chloro derivatives, chlorination is carried out either at the early stage on thiophene intermediates or after formation of the benzo[b]thiophene core. A typical method involves:
Chlorination of 3-chlorosulfonyl-2-thiophene carboxylate esters
Under iron powder catalysis and controlled chlorine gas introduction at 24–32°C in methylene chloride solvent, selective chlorination occurs at the 5-position. The reaction is monitored by gas chromatography, and the product is isolated by aqueous work-up and vacuum evaporation.
| Step | Reaction Type | Reagents & Catalysts | Solvents | Temperature & Time | Notes |
|---|---|---|---|---|---|
| Hydroxy protection | Protection | Alkyl/Acyl/Silyl protecting groups | Various organic solvents | Room temp to reflux | Prevents side reactions |
| Propargylation | Alkylation | Propargyl halides | Organic solvents | Room temp to reflux | For Route A |
| Oxidation (sulfur) | Oxidation | Oxidants (e.g., m-CPBA) | Organic solvents | Room temp to reflux | Forms sulfoxide/sulfone |
| Thermal rearrangement | Rearrangement | Heat | None or inert solvents | Elevated temperature (reflux) | Forms benzo[b]thiophene core |
| Friedel-Crafts acylation | Electrophilic aromatic substitution | Acetyl chloride/bromide + Lewis acid catalyst | Methylene chloride, CS2, nitrobenzene | 0°C to RT, several hours | Introduces acetyl group at 3-pos |
| Acetyl group oxidation | Oxidation | Hypohalous acid salts, TEMPO | MeOH-water, DMSO-water | Room temp to reflux, hours | Converts acetyl to carboxylic acid |
| Deprotection | Hydrolysis/acidolysis | Acidic or neutral aqueous solutions | Methanol, water | RT to reflux | Removes protecting groups |
| Chlorination | Halogenation | Chlorine gas, Fe powder catalyst | Methylene chloride | 24–32°C, hours | Introduces 5-chloro substituent |
The described methods provide improved yields, selectivity, and safety compared to older diazotization-based methods, which were complex and low-yielding.
The use of hydroxy-protecting groups and stepwise oxidation allows precise functional group transformations without degradation.
Friedel-Crafts acylation under Lewis acid catalysis is efficient for introducing the acetyl group at the 3-position, which can be cleanly oxidized to the carboxylic acid.
Chlorination under mild conditions with iron powder and controlled chlorine gas flow achieves selective chlorination at the 5-position with good yields and purity.
Crystallization and purification steps are optimized to afford the final compound with high purity (above 95%) and good yields (typically 75-80%).
The preparation of 5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves a combination of protection, selective functionalization via Friedel-Crafts acylation, oxidation, and chlorination steps. The methods reported are industrially viable, efficient, and safe, employing well-established organic synthesis techniques and catalysts. The use of hydroxy-protecting groups and controlled oxidation steps is critical for obtaining high purity and yield. Chlorination is effectively achieved using iron-catalyzed chlorine gas reactions under mild conditions.
This comprehensive approach ensures the production of this compound suitable for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups replacing the chlorine or hydroxyl groups .
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Antiallergic Properties
Research indicates that derivatives of 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid are effective as antagonists of prostaglandin D2 (PGD2), which is implicated in several inflammatory and allergic conditions. These compounds have shown promise in treating diseases such as systemic mastocytosis, asthma, allergic rhinitis, and atopic dermatitis .
Mechanism of Action
The mechanism by which these compounds exert their effects is believed to involve the inhibition of PGD2 production and activity. This inhibition can alleviate symptoms associated with mast cell dysfunction and inflammation .
Anticancer Research
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its ability to inhibit the growth of various cancer cell lines . The compound's action may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in tumorigenesis.
- Modulation of Signaling Pathways : Influencing key cellular signaling pathways that regulate cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . Its efficacy extends to antifungal applications, with formulations exhibiting rapid penetration and effectiveness against fungal infections .
Synthesis and Derivatives
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Various synthetic methods have been developed to produce this compound efficiently, including:
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to downregulate proteins involved in DNA repair and apoptosis, such as myeloid cell leukemia-1 (Mcl-1) and RAD51 . This dual inhibition leads to increased DNA damage and apoptosis in cancer cells, making it a promising candidate for overcoming drug resistance .
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Core : Benzo[b]thiophene.
- Substituents: Cl at position 5 (electron-withdrawing). -OH at position 3 (hydrogen-bond donor). -COOH at position 2 (acidic functional group).
Comparison with Analogous Compounds:
The table below highlights structural analogs and their substituent variations:
Lipophilicity and Solubility:
- The hydroxyl (-OH) group at position 3 enhances hydrogen bonding, reducing logP (lipophilicity) and improving aqueous solubility compared to analogs with non-polar substituents (e.g., -CF₃ or -CH₃) .
- Chlorine at position 5 increases electron-withdrawing effects, stabilizing the carboxylic acid group and influencing pKa (~2.5–3.0), similar to 5-chloro-2-thiophenecarboxylic acid .
- Sulfamoyl analogs (e.g., 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid) exhibit higher logP values due to the hydrophobic -SO₂NH₂ group, correlating with enhanced membrane permeability .
Biological Activity
5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of benzo[b]thiophenes, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C9H7ClO3S and a molecular weight of approximately 232.67 g/mol. The presence of a chloro group and a hydroxy group contributes to its unique reactivity and interaction potential within biological systems.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties, particularly against fungal organisms.
Case Study: Antifungal Efficacy
A study demonstrated that derivatives of this compound showed promising antifungal activity against various strains, including Candida auris and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 16 µg/mL for some derivatives, indicating strong antifungal potential .
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Candida auris |
| Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | 32 | Aspergillus fumigatus |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines.
Research Findings
In one study, the compound was tested against A549 human lung cancer cells, where it demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : It may inhibit critical enzymes involved in cell proliferation and survival.
- Membrane Disruption : The compound's structure allows it to interact with cellular membranes, potentially leading to increased permeability and cell death in pathogens.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other benzo[b]thiophene derivatives.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate (MIC 16 µg/mL) | Significant (IC50 in A549) |
| Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | High (MIC <16 µg/mL) | Moderate |
| Methyl benzo[b]thiophene-2-carboxylate | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
